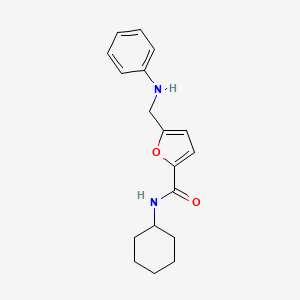![molecular formula C14H15N5O2 B5539505 5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)
5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves complex reactions, including intramolecular cyclization and reactions with hydrazine hydrate in acetic acid solution, leading to various derivatives. For example, the reaction of certain precursors with hydrazine hydrate yields 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines, demonstrating the intricate pathways involved in synthesizing these compounds (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines has been elucidated using various techniques, including NMR spectroscopy and X-ray diffraction analysis. These techniques have confirmed the structures of the N-methyl derivatives and highlighted the presence of hydrogen-bonded chains and frameworks in certain derivatives, which contribute to their unique chemical and physical properties (Portilla et al., 2006).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including chemical and electrochemical reductions leading to different derivatives. The chemical reduction typically results in tetrahydro compounds, while electrochemical reduction can produce a complex mixture of oxidizable hydrodimers. These reactions highlight the chemical versatility of pyrazolo[1,5-a]pyrimidines and their potential for creating diverse chemical entities (Bellec & Lhommet, 1995).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals. However, specific details on the physical properties of 5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine are scarce and require further research.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, are essential for understanding the potential applications of pyrazolo[1,5-a]pyrimidines. For instance, their interaction with nucleophiles and the formation of hydrogen bonds are critical for their function in biological systems and their potential as pharmaceutical agents. The dearomatization and formation of anti-configured isomers during reduction highlight the compound's chemical diversity and potential for drug development (Novikova et al., 2023).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
The chemical synthesis of pyrazolo[1,5-a]pyrimidines involves diverse methodologies to prepare these compounds due to their potential biological activities and applications in drug discovery. For instance, the work by Bellec and Lhommet (1995) details the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines, revealing methods to obtain 4,5,6,7-tetrahydro and 4,7-dihydro derivatives through reductions by sodium borohydride and lithium aluminum hydride, respectively (Bellec & Lhommet, 1995). Such synthetic pathways underscore the versatility of pyrazolo[1,5-a]pyrimidine frameworks for further functionalization and study.
Potential Biological Activities
Pyrazolo[1,5-a]pyrimidines and related heterocycles have been extensively studied for their potential biological activities. Research into their antimicrobial and insecticidal potential, as demonstrated by Deohate and Palaspagar (2020), shows that these compounds can be synthesized via microwave irradiative cyclocondensation and have shown effectiveness against Pseudococcidae insects and various microorganisms (Deohate & Palaspagar, 2020). Moreover, the study by Sirakanyan et al. (2021) on novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine highlights the antimicrobial properties of these compounds, indicating a structural influence on their biological activities (Sirakanyan et al., 2021).
Direcciones Futuras
The pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have a high impact in medicinal chemistry and could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Propiedades
IUPAC Name |
5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-5-9(2)19-13(16-8)11(6-15-19)14-17-12(18-21-14)10-3-4-20-7-10/h5-6,10H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYWMBDHZBKNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C3=NC(=NO3)C4CCOC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)
![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)
![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)
![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)


![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)
![3-{[benzyl(methyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5539498.png)
![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)
